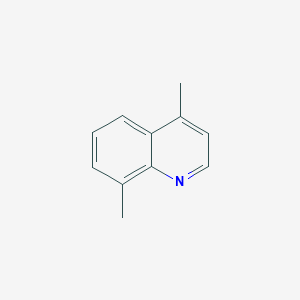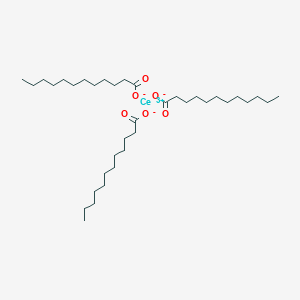
Methoxycyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxycyclooctane is an organic compound with the molecular formula C9H18O It is a derivative of cyclooctane, where a methoxy group (-OCH3) is attached to the cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctane, methoxy- typically involves the methoxylation of cyclooctane. One common method is the reaction of cyclooctane with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of cyclooctane, methoxy- may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are commonly used to promote the methoxylation reaction. The process is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methoxycyclooctane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclooctane derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to cyclooctanone or cyclooctanoic acid.
Reduction: The compound can be reduced to cyclooctanol.
Substitution: Various substituted cyclooctane derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Methoxycyclooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclooctane, methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding properties. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: The parent compound without the methoxy group.
Cyclooctanol: A hydroxyl derivative of cyclooctane.
Cyclooctanone: A ketone derivative of cyclooctane.
Uniqueness
Methoxycyclooctane is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs. The methoxy group increases the compound’s polarity and can enhance its solubility in polar solvents. Additionally, the methoxy group can participate in various chemical reactions, making cyclooctane, methoxy- a versatile intermediate in organic synthesis.
Properties
CAS No. |
13213-32-6 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
methoxycyclooctane |
InChI |
InChI=1S/C9H18O/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3 |
InChI Key |
FEBQZXLIAIUGGQ-UHFFFAOYSA-N |
SMILES |
COC1CCCCCCC1 |
Canonical SMILES |
COC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate](/img/structure/B78469.png)





![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)







